2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine familyThe thiazolo[5,4-b]pyridine scaffold is known for its biological relevance and has been studied for its diverse pharmacological activities .
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid. This method results in the formation of the target compound, 5-methoxythiazolo[4,5-b]-pyridin-2-amine
Chemical Reactions Analysis
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include lithium bromide, bromine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a phosphoinositide 3-kinase inhibitor, which is important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Materials Science: The compound’s heterocyclic structure can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the kinase, inhibiting its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-Bromo-5-chloro-thiazolo[5,4-b]pyridine: This compound has a chlorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound has a different substitution pattern and a tetrahydrothiazolo ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHCDBAVCPFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.